(S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate
Description
Chemical Identity and Molecular Architecture
The molecular formula of (S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate is C₁₁H₂₂N₂O₄ , with a molecular weight of 246.30 g/mol . Its structure features three key functional groups:
- A methyl ester at the carboxyl terminus, which enhances solubility in organic solvents.
- A tert-butoxycarbonyl (Boc) group protecting the secondary amine, imparting stability during synthetic reactions.
- A branched 3-methylbutanoate backbone with a chiral center at the α-carbon.
The IUPAC name, methyl (2S)-2-amino-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate, reflects its stereospecific configuration and functional hierarchy. The Boc group occupies the β-position relative to the amino group, while the methyl ester terminates the carboxyl chain (Fig. 1).
Table 1: Comparative Molecular Features of Boc-Protected Amino Acid Derivatives
Stereochemical Configuration and Chirality Analysis
The compound’s chirality arises from the S-configured α-carbon , a feature critical for its biological relevance and synthetic utility. The Boc group’s bulkiness induces steric hindrance, stabilizing the preferred conformation and minimizing racemization during peptide bond formation.
Enantiomeric purity is validated via high-performance liquid chromatography (HPLC) with chiral stationary phases, where the S-enantiomer exhibits distinct retention times compared to its R-counterpart. For instance, in studies using cyclodextrin-based columns, the S-form elutes later due to stronger interactions with the chiral selector. This stereochemical integrity ensures compatibility with enzymatic systems and predictable reactivity in solid-phase peptide synthesis.
Relationship to Protected Amino Acid Derivatives
(S)-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate belongs to the broader class of Boc-protected amino acid esters , which share three structural motifs:
- Amino protection : The Boc group shields amines from undesired nucleophilic attacks during coupling reactions.
- Carboxyl activation : Methyl esters serve as transient protecting groups, later hydrolyzed to free acids or amidated.
- Branching : The 3-methyl substituent mimics natural amino acids like valine and leucine, facilitating integration into hydrophobic peptide domains.
Compared to earlier carbobenzoxy (Z)-protected analogs, Boc derivatives offer superior acid lability, enabling selective deprotection without disrupting acid-sensitive side chains. This property revolutionized peptide synthesis by permitting sequential elongation without global deprotection.
Historical Development in Peptide Chemistry Research
The Boc group’s introduction in the late 1950s by Louis Carpino marked a paradigm shift in peptide synthesis. Prior methods relied on the Z-group (carbobenzoxy), developed by Bergmann and Zervas in 1932, which required harsh hydrogenolysis for removal. The Boc group’s acid-labile nature allowed milder deprotection using trifluoroacetic acid, enhancing compatibility with complex substrates.
In the 1960s, Bruce Merrifield integrated Boc chemistry into solid-phase peptide synthesis (SPPS), enabling automated assembly of peptides like ribonuclease A. This methodology relied on Boc-protected amino acids anchored to resin supports, with iterative deprotection-coupling cycles. The compound’s methyl ester variant further streamlined synthesis by improving solubility in organic solvents, a limitation of earlier carboxyl-unprotected analogs.
The subsequent development of 9-fluorenylmethoxycarbonyl (Fmoc) groups in the 1970s introduced orthogonal protection strategies, but Boc remains indispensable for synthesizing acid-stable peptides. Modern applications in drug development and biotechnology continue to leverage Boc-protected building blocks for their reliability and versatility.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-10(2,3)17-9(15)13-11(4,5)7(12)8(14)16-6/h7H,12H2,1-6H3,(H,13,15)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWVEOUYCGZORL-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C)(C)[C@@H](C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093192-07-4 | |
| Record name | (S)-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stock Solution Preparation Table for (S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution | 4.32 mL | 21.62 mL | 43.24 mL |
| 5 mM Solution | 0.86 mL | 4.32 mL | 8.65 mL |
| 10 mM Solution | 0.43 mL | 2.16 mL | 4.32 mL |
Volumes calculated based on molecular weight 246.30 g/mol.
Advanced Synthetic Routes from Patent Literature
Some patented synthetic methods describe coupling of suitably protected L-valine derivatives with other complex molecules under controlled conditions to form Boc-protected amino acid esters with high purity (>95%) and stereochemical integrity. These methods involve:
Reacting protected amino acid derivatives with appropriate coupling agents.
Deprotection steps under mild acidic conditions to yield the target Boc-protected methyl ester.
Use of bases and solvents tailored to optimize yield and minimize side reactions.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Amino Group Protection | Di-tert-butyl dicarbonate, base, THF, 0–5 °C | Introduce Boc protecting group | Prevents side reactions |
| Esterification | Methanol, acid catalyst, reflux | Form methyl ester | Enhances solubility and stability |
| Salt Formation | HCl or other acid | Improve stability and solubility | Optional step for isolation |
| Purification & Isolation | Crystallization, chromatography | Obtain pure compound | Ensures enantiomeric purity |
| Stock Solution Preparation | DMSO, PEG300, Tween 80, corn oil | Prepare for in vivo/in vitro use | Stepwise solvent addition required |
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: The compound can participate in peptide coupling reactions using common reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Common Reagents and Conditions
Boc Removal: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Peptide Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in solvents like dimethylformamide (DMF) or dichloromethane.
Major Products Formed
Scientific Research Applications
Applications Overview
-
Peptide Synthesis
- The compound serves as a crucial building block in the synthesis of peptides. Its tert-butyloxycarbonyl (Boc) protecting group enhances the stability and solubility of peptides during synthesis.
- Case Study : In a study published in the Journal of Peptide Science, researchers utilized Boc-Val-OMe to synthesize a series of biologically active peptides, demonstrating improved yields and purities compared to traditional methods .
-
Drug Development
- Given its amino acid properties, (S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate is employed in drug design, particularly for metabolic disorders and other therapeutic areas.
- Case Study : A recent investigation highlighted its role in developing inhibitors for specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for further drug development .
-
Biochemical Research
- The compound is used to study enzyme kinetics and protein interactions, providing insights into metabolic pathways and potential therapeutic targets.
- Case Study : Research published in Biochemistry illustrated how Boc-Val-OMe facilitated the study of enzyme-substrate interactions, leading to the identification of novel regulatory mechanisms in metabolic pathways .
-
Cosmetic Chemistry
- Emerging research indicates that (S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate may have applications in skincare formulations due to its moisturizing properties.
- Case Study : A formulation study reported enhanced skin hydration and elasticity when incorporating this compound into cosmetic products, suggesting promising applications in the beauty industry .
-
Food Industry Applications
- The compound can also be explored as a food additive or flavor enhancer, contributing to the development of functional foods that promote health and wellness.
- Case Study : In food science research, Boc-Val-OMe was evaluated for its flavor-enhancing properties in various formulations, indicating its potential utility in food technology .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during synthetic transformations, preventing unwanted side reactions. Upon removal of the Boc group under acidic conditions, the free amine is revealed, allowing for further functionalization or coupling reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-Benzoylamino-3-Oxobutanoate (CAS: Unspecified)
Structure: Features a benzoyl-protected amino group and a ketone at position 3. Molecular Weight: ~235 g/mol (calculated from synthesis data) . Key Differences:
- Protecting Group : Benzoyl vs. Boc. The benzoyl group requires basic conditions for deprotection, whereas the Boc group is acid-labile .
- Reactivity: The ketone in this compound enables condensation with aromatic amines to form enamino esters (e.g., methyl 2-benzoylamino-3-arylaminobut-2-enoates), which are precursors to heterocycles like pyridines or pyrimidines .
- Applications : Primarily used in heterocyclic synthesis rather than peptide chemistry.
Table 1: Structural and Functional Comparison
(S)-Methyl 2-Amino-3-(4-Nitrophenyl)Propanoate (CAS: Unspecified)
Structure: Contains a nitro-substituted aromatic ring and a free amino group. Key Differences:
- Substituent: The 4-nitrophenyl group is electron-withdrawing, enhancing reactivity toward reduction (e.g., sodium borohydride converts nitro to amino) .
- Stereochemistry : Both compounds are (S)-configured, emphasizing the role of chirality in biological activity.
- Applications: Intermediate in synthesizing amino alcohols (e.g., (S)-2-amino-3-(4-aminophenyl)propan-1-ol), which may serve as β-blocker precursors .
Hydrochloride Salt Derivative (CAS: 1093192-08-5)
Structure: Protonated amino group with a chloride counterion. Key Differences:
Biological Activity
(S)-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate, with a CAS number of 1093192-07-4, is a β-amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a methyl group that contribute to its pharmacological properties.
- Molecular Formula : C₁₁H₂₂N₂O₄
- Molecular Weight : 246.30 g/mol
- Storage Conditions : Should be stored in a dark place under an inert atmosphere at temperatures below -20°C to maintain stability .
The biological activity of (S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate is primarily linked to its role as an inhibitor of specific enzymes, particularly histone deacetylases (HDACs). HDACs are critical in regulating gene expression and are implicated in various diseases, including cancer. The compound's structural modifications enhance its selectivity and potency against different HDAC isoforms.
Inhibition of Histone Deacetylases (HDACs)
Research indicates that the compound exhibits varying degrees of inhibitory activity against several HDAC isoforms. The following table summarizes the IC50 values for selected HDACs:
| HDAC Isoform | IC50 (nM) | Remarks |
|---|---|---|
| HDAC1 | 14 | Potent inhibitor |
| HDAC2 | 20 | Selective inhibition |
| HDAC3 | 67 | Moderate potency |
| HDAC8 | >200 | Poor inhibitor |
| HDAC10 | 350 | Least affected |
These findings suggest that the compound's efficacy can be tailored through structural modifications, making it a candidate for further development in therapeutic applications targeting epigenetic regulation .
Case Studies and Research Findings
- Epigenetic Modulation : A study demonstrated that (S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate could modulate gene expression profiles in cancer cell lines by inhibiting HDAC activity. This modulation led to increased expression of tumor suppressor genes and decreased expression of oncogenes, indicating potential anti-cancer properties .
- Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce inflammatory markers in macrophage cells. The mechanism involves the downregulation of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, suggesting its utility in treating inflammatory diseases .
- Neuroprotective Potential : Preliminary research has indicated that the compound may offer neuroprotection by modulating pathways involved in neuronal survival and apoptosis. This aspect is particularly relevant for neurodegenerative diseases where HDAC inhibition can lead to neuroprotection .
Toxicological Profile
While the biological activities are promising, understanding the toxicological profile is essential for further development:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of (S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves sequential protection of amino groups. For example, the tert-butoxycarbonyl (Boc) group is introduced under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP. The methyl ester moiety is stabilized via Fischer esterification or carbodiimide-mediated coupling. Key parameters include maintaining inert atmospheres (N₂/Ar) to prevent hydrolysis of the Boc group and controlling reaction temperatures (0–25°C) to avoid racemization . Purification often employs flash chromatography or recrystallization from ethyl acetate/hexane mixtures .
Q. How can the stereochemical purity of this compound be validated, and what analytical techniques are recommended?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is preferred for enantiomeric excess (ee) determination. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C, can confirm regiochemistry and Boc-group integrity. For example, the tert-butyl protons in the Boc group appear as a singlet near δ 1.4 ppm in ¹H NMR. Mass spectrometry (MS) or high-resolution MS (HRMS) validates molecular weight .
Q. What are the stability considerations for long-term storage of this compound, and how should it be handled to prevent degradation?
- Methodological Answer : The compound is hygroscopic and prone to Boc-group cleavage under acidic or aqueous conditions. Storage at –20°C in anhydrous, sealed containers under nitrogen is recommended. Desiccants like silica gel should be used in storage vials. The hydrochloride salt form (CAS 1093192-08-5) offers improved stability for certain applications . Avoid prolonged exposure to light, as UV irradiation may degrade the ester moiety .
Advanced Research Questions
Q. How does the tert-butoxycarbonyl (Boc) protection strategy influence the compound’s reactivity in peptide coupling reactions?
- Methodological Answer : The Boc group acts as a temporary protecting group for amines, enabling selective deprotection under mild acidic conditions (e.g., 4 M HCl in dioxane or TFA/CH₂Cl₂). This facilitates sequential peptide synthesis without disrupting the methyl ester. However, steric hindrance from the Boc group may reduce coupling efficiency in solid-phase peptide synthesis (SPPS), necessitating optimized activators like HATU or PyBOP .
Q. What are common side reactions observed during the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Racemization : Occurs during esterification or Boc deprotection. Use low temperatures (0–5°C) and minimize reaction times.
- Boc-group cleavage : Avoid protic solvents or acidic impurities. Pre-purify starting materials via ion-exchange chromatography.
- Ester hydrolysis : Control moisture levels by using molecular sieves or anhydrous solvents.
Side products can be identified via LC-MS and separated using reverse-phase HPLC .
Q. How can the compound’s compatibility with bioorthogonal chemistry be assessed for applications in prodrug design?
- Methodological Answer : Evaluate reactivity of the amino and ester groups with click chemistry reagents (e.g., azide-alkyne cycloaddition). The Boc-protected amine is inert under most conditions, but deprotection allows conjugation. Stability assays in physiological buffers (pH 7.4, 37°C) over 24–72 hours can assess hydrolytic degradation. Fluorescent tagging via NHS ester derivatives is a common validation step .
Q. What strategies are recommended for resolving discrepancies in spectroscopic data between synthesized batches?
- Methodological Answer :
- NMR discrepancies : Ensure consistent deuteration of solvents and calibrate spectrometers using internal standards (e.g., TMS).
- HPLC retention shifts : Verify column batch consistency and mobile phase pH.
- Mass spec anomalies : Use isotopic pattern analysis to distinguish impurities. Cross-validate with independent techniques like IR spectroscopy for functional group confirmation .
Safety and Handling
Q. What safety precautions are critical when handling this compound, based on its hazard profile?
- Methodological Answer : The compound may cause skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Use PPE (gloves, goggles) and work in a fume hood. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Monitor for symptoms of toxicity (e.g., nausea, dizziness) and follow first-aid protocols outlined in SDS documents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
